molecular formula C16H28N2O10 B142777 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose CAS No. 126247-65-2

2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose

Cat. No. B142777
M. Wt: 408.4 g/mol
InChI Key: CJWXCNXHAIFFMH-AVZHFPDBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose, also known as AAG, is a complex carbohydrate molecule that has been extensively studied in scientific research. AAG is a component of the bacterial cell wall and has been found to play a crucial role in the pathogenesis of several bacterial infections.

Mechanism Of Action

The mechanism of action of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is not fully understood. However, it is believed that 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose exerts its antibacterial, antiviral, and antifungal properties by interfering with the bacterial cell wall, viral envelope, and fungal cell wall, respectively. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of peptidoglycan, which is a major component of the bacterial cell wall. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to inhibit the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry into the host cell. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of chitin, which is a major component of the fungal cell wall.

Biochemical And Physiological Effects

2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have several biochemical and physiological effects. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to stimulate the production of cytokines, which are signaling molecules that play a crucial role in the immune response. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to increase the phagocytic activity of macrophages, which are immune cells that engulf and destroy foreign particles. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.

Advantages And Limitations For Lab Experiments

2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has several advantages and limitations for lab experiments. The advantages of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its antibacterial, antiviral, and antifungal properties, its ability to stimulate the immune response, and its potential therapeutic applications. The limitations of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose research. One future direction is to investigate the potential therapeutic applications of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in the treatment of bacterial, viral, and fungal infections. Another future direction is to investigate the potential use of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose as an immunostimulatory agent in the treatment of cancer. Additionally, future research could focus on improving the synthesis method of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is a complex process that involves several steps. The most commonly used method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the chemical synthesis method. This involves the use of various chemical reagents and solvents to synthesize the molecule. The chemical synthesis method is time-consuming, expensive, and requires specialized equipment and expertise. Another method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the enzymatic synthesis method, which involves the use of enzymes to catalyze the synthesis of the molecule. This method is less expensive and more efficient than the chemical synthesis method.

Scientific Research Applications

2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been extensively studied in scientific research due to its potential therapeutic applications. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antibacterial, antiviral, and antifungal properties. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to have antiviral properties against several viruses, including HIV and influenza. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antifungal properties against several fungal strains, including Candida albicans.

properties

CAS RN

126247-65-2

Product Name

2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose

Molecular Formula

C16H28N2O10

Molecular Weight

408.4 g/mol

IUPAC Name

N-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]acetamide

InChI

InChI=1S/C16H28N2O10/c1-6-12(24)11(18-8(3)22)14(26)16(27-6)28-15(13(25)10(23)5-20)9(4-19)17-7(2)21/h4,6,9-16,20,23-26H,5H2,1-3H3,(H,17,21)(H,18,22)/t6-,9+,10-,11+,12-,13+,14-,15-,16+/m1/s1

InChI Key

CJWXCNXHAIFFMH-AVZHFPDBSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO)O)O)O)NC(=O)C)O

SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O

synonyms

2-acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose
AAGG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.